molecular formula C6H13NO3 B2984426 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid CAS No. 108677-84-5

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid

Cat. No.: B2984426
CAS No.: 108677-84-5
M. Wt: 147.174
InChI Key: OMDFZKXSWRGNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid (CAS: 108677-84-5) is a branched-chain carboxylic acid derivative characterized by a hydroxy group at position 3, a methyl group at position 3, and a methylamino group at position 2. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 163.17 g/mol. Its structural uniqueness—combining hydroxy, methyl, and methylamino substituents—distinguishes it from simpler butyric acid derivatives, likely influencing its solubility, reactivity, and biological activity.

Properties

IUPAC Name

3-hydroxy-3-methyl-2-(methylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,10)4(7-3)5(8)9/h4,7,10H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDFZKXSWRGNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: 3-Hydroxy-3-methylbutanoic Acid (β-HIV) shares the same molecular formula as 3-Hydroxy-2-methylbutyric Acid but differs in substituent positions, leading to distinct metabolic roles (e.g., β-HIV is linked to leucine catabolism) . Oxo vs. Hydroxy Groups: 3-Methyl-2-oxobutyric Acid, a keto acid, is critical in valine metabolism, whereas hydroxy-substituted analogs like the target compound may exhibit reduced oxidative reactivity .

Biological Activity

3-Hydroxy-3-methyl-2-(methylamino)butyric acid, commonly known as sarcosine, is a naturally occurring amino acid derivative of glycine. It has garnered attention in recent years due to its involvement in various biological processes and potential therapeutic applications. This article explores the biological activity of sarcosine, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Sarcosine acts primarily as an endogenous inhibitor of the glycine transporter 1 (GlyT1) , which is crucial for regulating glycine levels in the brain. By inhibiting GlyT1, sarcosine enhances the action of glycine at the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory function. This mechanism suggests potential applications in treating psychiatric disorders, particularly schizophrenia, where NMDA receptor dysfunction is implicated .

Effects on Mental Health

Research indicates that sarcosine may exhibit antipsychotic properties , potentially improving symptoms associated with schizophrenia. A study demonstrated that supplementation with sarcosine led to significant reductions in negative symptoms of schizophrenia when used alongside conventional antipsychotic medications . Furthermore, sarcosine has been proposed as a novel treatment for depression due to its ability to modulate NMDA receptor activity .

Neuroprotective Properties

Sarcosine's neuroprotective effects have also been investigated. It has been shown to reduce oxidative stress and inflammation in neuronal cells, contributing to its potential role in neurodegenerative diseases. For instance, studies suggest that sarcosine can mitigate cell death in models of Alzheimer's disease by modulating pathways involved in apoptosis and neuroinflammation .

Clinical Trials

Several clinical trials have explored the efficacy of sarcosine in treating schizophrenia. One notable trial involved a double-blind placebo-controlled study where participants received either sarcosine or a placebo for a specified duration. The results indicated that those receiving sarcosine experienced a greater reduction in overall symptom severity compared to the placebo group .

Comparative Studies

A comparative study evaluated the effects of sarcosine against other glycine modulators. The findings revealed that while all compounds improved cognitive function in animal models, sarcosine exhibited superior efficacy due to its dual action on both glycine receptors and transporters .

Table: Summary of Key Studies on Sarcosine

Study TypePopulationInterventionOutcome
Clinical TrialSchizophrenia patientsSarcosine vs PlaceboSignificant reduction in negative symptoms
Comparative StudyAnimal ModelsSarcosine vs Glycine ModulatorsSuperior cognitive enhancement observed
Mechanistic StudyNeuronal CellsSarcosine TreatmentReduced oxidative stress and inflammation

Safety and Side Effects

While generally considered safe, high doses of sarcosine may lead to mild gastrointestinal disturbances. Long-term safety data are still limited; thus, caution is advised when considering high-dose supplementation .

Q & A

Basic: What experimental strategies are recommended for synthesizing 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid with high enantiomeric purity?

Methodological Answer:
Synthesis of this compound requires careful control of stereochemistry. A multi-step approach involving chiral auxiliaries or enzymatic catalysis is often employed. For example:

  • Enantioselective alkylation : Use (S)-proline-derived catalysts to introduce stereocenters .
  • Protection-deprotection strategies : Tert-butoxycarbonyl (Boc) groups can protect the methylamino moiety during synthesis to prevent side reactions .
  • Purification : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers, achieving >98% purity. Validate purity via polarimetry and 13C^{13}\text{C}-NMR to confirm stereochemical integrity .

Basic: Which analytical techniques are most reliable for quantifying 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters:

Parameter Details
Column C18 reversed-phase (e.g., Waters ACQUITY UPLC® BEH C18, 1.7 µm)
Ionization Electrospray ionization (ESI) in negative mode
Quantification Stable isotope-labeled internal standard (e.g., 13C^{13}\text{C}-analog)
LOD/LOQ 0.1 ng/mL (LOD), 0.3 ng/mL (LOQ) in plasma

Validate method robustness using spike-recovery assays (85–115% recovery) and inter-day precision (<15% RSD).

Advanced: How can researchers resolve contradictory NMR data arising from dynamic stereoisomerism in 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid?

Methodological Answer:
Dynamic interconversion of stereoisomers can obscure NMR signals. Mitigation strategies include:

  • Low-temperature NMR : Conduct experiments at −40°C to slow interconversion, revealing distinct proton splitting patterns .
  • Computational modeling : Compare experimental 1H^{1}\text{H}-NMR shifts with density functional theory (DFT)-predicted shifts for candidate stereoisomers .
  • X-ray crystallography : Resolve absolute configuration definitively using single crystals grown via vapor diffusion (e.g., acetonitrile/water mixtures) .

Advanced: What experimental designs are optimal for investigating the metabolic fate of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid in mammalian models?

Methodological Answer:
Use isotopic tracing and multi-omics integration:

Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled compound to track incorporation into TCA cycle intermediates via GC-MS .

Metabolomic profiling : Pair LC-MS with pathway analysis tools (e.g., MetaboAnalyst) to identify downstream metabolites.

Enzyme inhibition assays : Test mitochondrial extracts with inhibitors (e.g., malonate for succinate dehydrogenase) to pinpoint catabolic pathways.

Transcriptomics : Correlate metabolite levels with upregulated genes (e.g., acyl-CoA dehydrogenases) using RNA-seq .

Basic: How can researchers ensure the stability of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid during long-term storage?

Methodological Answer:
Stability is pH- and temperature-dependent. Best practices:

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis.
  • Buffered solutions : Use phosphate buffer (pH 7.4) with 0.1% EDTA to chelate metal ions that catalyze degradation. Avoid aqueous storage >48 hours at room temperature .
  • Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to assess impurity profiles .

Advanced: What strategies mitigate racemization during solid-phase synthesis of peptides incorporating 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid?

Methodological Answer:
Racemization occurs during coupling steps. Mitigation approaches:

  • Coupling reagents : Use HATU/Oxyma Pure instead of carbodiimides (e.g., EDC) to reduce base-induced racemization .
  • Low-temperature synthesis : Conduct reactions at 4°C to slow racemization kinetics.
  • Monitoring : Analyze diastereomer ratios via chiral GC after each coupling step. Acceptable thresholds: <5% epimerization .

Basic: What spectroscopic techniques are critical for characterizing the hydrogen-bonding network of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid?

Methodological Answer:
Combine multiple techniques:

  • IR spectroscopy : Identify O-H and N-H stretches (3200–3600 cm1^{-1}) and hydrogen-bonded carbonyls (1680–1720 cm1^{-1}) .
  • 1H^{1}\text{H}-NMR : Detect exchangeable protons (D2_2O shake) and vicinal coupling constants (JHHJ_{HH}) to infer intramolecular H-bonds .
  • X-ray crystallography : Resolve spatial arrangement of H-bond donors/acceptors (e.g., hydroxyl to carboxylate interactions) .

Advanced: How can conflicting solubility data for 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid in polar solvents be reconciled?

Methodological Answer:
Discrepancies arise from polymorphic forms or hydration states. Solutions:

  • Solvent screening : Test solubility in DMSO, methanol, and water using dynamic light scattering (DLS) to detect aggregates.
  • Thermodynamic studies : Measure solubility vs. temperature (Van’t Hoff plots) to identify metastable polymorphs .
  • Crystallography : Compare crystal structures of recrystallized forms (e.g., from ethanol vs. acetonitrile) .

Basic: What safety protocols are essential when handling 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize acidic spills with sodium bicarbonate.
  • Waste disposal : Incinerate at >1000°C to prevent environmental release .

Advanced: How should researchers design assays to evaluate the bioactivity of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid in neuronal cell models?

Methodological Answer:

  • Cell lines : Use SH-SY5Y neurons differentiated with retinoic acid.
  • Dose-response : Test 1–100 µM concentrations with 24-hour exposure.
  • Endpoints : Measure mitochondrial respiration (Seahorse XF Analyzer) and apoptosis markers (caspase-3/7 activity) .
  • Controls : Include β-hydroxybutyrate as a structural analog control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.